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Compound of Interest

5-Azaspiro[3.5]nonane
Compound Name:
hydrochloride

Cat. No.: B1377975

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: Properties, Synthesis,
and Applications in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical matter with improved pharmacological profiles is a
cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class
of building blocks, offering a three-dimensional architecture that can enhance metabolic
stability, aqueous solubility, and binding selectivity compared to traditional flat, aromatic
structures. Among these, 5-Azaspiro[3.5]nonane hydrochloride presents itself as a valuable,
conformationally rigid bioisostere of the ubiquitous piperidine ring. This technical guide provides
a comprehensive overview of the core chemical properties, synthetic strategies, analytical
characterization, and strategic applications of 5-Azaspiro[3.5]nonane hydrochloride for
researchers, medicinal chemists, and drug development professionals.

The Strategic Value of 5-Azaspiro[3.5]nonane

Hydrochloride in Medicinal Chemistry
Beyond Piperidine: The Need for Bioisosteric Innovation

The piperidine motif is one of the most common N-heterocycles found in approved
pharmaceuticals. While its role as a versatile scaffold is undisputed, it is often associated with
metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. The concept of
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bioisosterism—the replacement of a functional group with another that retains similar biological
activity but alters physicochemical properties—is a key strategy to overcome such limitations.
Azaspirocycles, like 5-Azaspiro[3.5]nonane, are increasingly recognized as superior
bioisosteres for piperidines.[1] The rigid spirocyclic core restricts conformational flexibility,
which can lead to more selective interactions with biological targets and offers predictable
vectors for substituent placement.[2]

A Profile of 5-Azaspiro[3.5]nonane Hydrochloride

5-Azaspiro[3.5]nonane hydrochloride is the salt form of a saturated bicyclic amine consisting
of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The hydrochloride
form enhances the compound's stability and aqueous solubility, making it an ideal starting
material for library synthesis and further chemical modification.[3] Its primary value lies in its
function as a rigid scaffold, providing a robust framework for the development of novel
therapeutic agents across various disease areas.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical entity is critical for its
effective application. The key physicochemical data for 5-Azaspiro[3.5]nonane hydrochloride
are summarized below.

Property Value Source
5-
IUPAC Name azaspiro[3.5]nonane;hydrochlo
ride
CAS Number 1419101-47-5 [4][5]
Molecular Formula CsH16CIN [5]
Molecular Weight 161.67 g/mol [4115]
Canonical SMILES C1CC2(CCNCce2)cL.Cl
Purity Typically 297% [4]

Solubility and Stability
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While explicit solubility data is not widely published, the hydrochloride salt structure imparts
significant polarity. It is expected to be soluble in polar protic solvents such as water, methanol,
and ethanol. For long-term viability in research settings, it is recommended to store the
compound at -20°C.[3] The solid, crystalline nature of the salt enhances its shelf-life compared
to the free-base form, which may be an oil and more susceptible to atmospheric degradation.

Analytical Characterization: Expected
Spectroscopic Signatures

While specific spectra should always be acquired for lot validation, the structural features of 5-
Azaspiro[3.5]nonane hydrochloride allow for the prediction of its key spectroscopic
signatures. Chemical suppliers often provide access to analytical data such as NMR upon
request.[5]

'H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the protons on the piperidine and cyclobutane rings. The protons adjacent to the nitrogen
atom (C4 and C6) would appear as broadened multiplets shifted downfield due to the
electron-withdrawing effect of the protonated nitrogen. The N-H proton itself would likely
appear as a broad singlet. The cyclobutane protons would resonate further upfield.

e 13C NMR: The carbon spectrum would display unique signals for each carbon environment.
The carbons alpha to the nitrogen (C4 and C6) would be the most deshielded among the
aliphatic carbons. The spirocyclic carbon (C5) would have a characteristic chemical shift.

e Mass Spectrometry (MS): In ESI-MS (positive mode), the expected base peak would
correspond to the molecular ion of the free base [M+H]* at m/z 126.12, representing the loss
of HCI.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching
vibrations around 2850-3000 cm~1. A broad absorption in the 2500-3000 cm~1 region,
characteristic of a secondary ammonium salt (Rz=NHz%), would be a key diagnostic feature.

Synthesis and Derivatization Potential

The synthesis of azaspirocycles is an active area of chemical research.[6] A generalized,
conceptual workflow for producing the 5-Azaspiro[3.5]nonane core and preparing it for use in
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drug discovery is outlined below.

Conceptual Synthetic Workflow

The synthesis typically involves the construction of the spirocyclic core, followed by
functionalization. Solid-phase synthesis is particularly advantageous for creating libraries of
derivatives for screening.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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